Boc-ala-pro-OH

説明

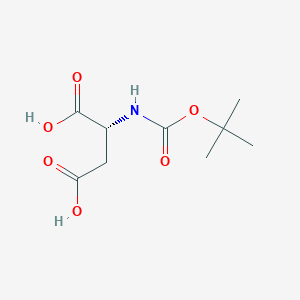

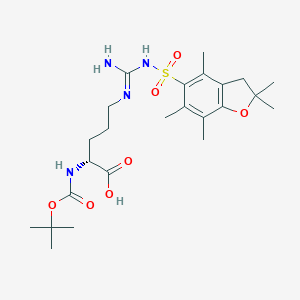

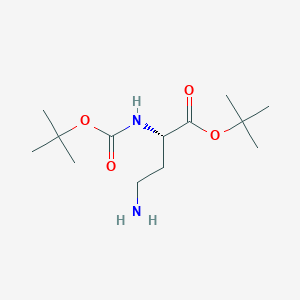

“Boc-ala-pro-OH” is a building block for obtaining rhodamine-derived enzyme substrates . It is a type of Boc-amino acid, which is a common protecting group used in peptide synthesis.

Synthesis Analysis

Boc-ala-pro-OH can be synthesized from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents .

Molecular Structure Analysis

The molecular structure of peptides containing the Boc group has been analyzed using various techniques. For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues .

Chemical Reactions Analysis

The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .

Physical And Chemical Properties Analysis

The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.

科学的研究の応用

Peptide Boronic Acids and Protease Inhibition : Peptide boronic acids like Boc-Ala-Pro-boroVal-OH show significant inhibitory activity against alpha-lytic protease and other serine proteases. These compounds demonstrate slow-binding inhibition, a mechanism distinct from simple competitive inhibitors (Kettner, C., Bone, R., Agard, D., & Bachovchin, W., 1988).

Proline-Based Ionic Liquids : Boc-Pro-Ala-OH has been used in the synthesis of novel proline-based imidazolium ionic liquids (DPILs). These ionic liquids exhibit characteristics similar to conventional imidazolium ionic liquids and have improved thermal stability (Chaubey, S. A., Patra, N., & Mishra, R., 2020).

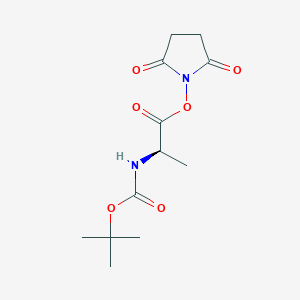

Substrate or Inhibitor for Protocollagen Proline Hydroxylase : Oligopeptides containing the sequence Ala-Pro-Gly, including BOC-Ala-Pro-Gly-OMe, were investigated as substrates or inhibitors for protocollagen proline hydroxylase. These peptides showed potential for the synthesis of hydroxyproline (Lorenzi, G. P., Blout, E., Kivirikko, K., & Prockop, D., 1969).

Peptide Hairpin Design : Boc-ala-pro-OH analogues have been used in the design of peptide hairpins, demonstrating the potential for creating specific secondary structures such as beta-hairpins in peptides (Rai, R., Raghothama, S., & Balaram, P., 2006).

Serine Protease Inhibition : Peptide boronic acids, including derivatives of Boc-ala-pro-OH, have shown effective inhibition of various serine proteases, including leukocyte elastase and pancreatic elastase, at nanomolar concentrations (Kettner, C., & Shenvi, A., 1984).

C-Alkylation in Peptide Synthesis : Boc-Ala-Sar-OH and similar peptides were used in studies of C-alkylation in peptide synthesis, providing insights into the modification of peptide chains for specific properties (Seebach, D., Bossler, H., Gründler, H., Shoda, S., & Wenger, R., 1991).

将来の方向性

The Boc group’s compatibility with various solvents and reagents makes it a versatile choice for different synthesis strategies . As peptide synthesis continues to evolve, the use of Boc-ala-pro-OH and related compounds could play a significant role in the protection of proteins against radical-induced alterations.

特性

IUPAC Name |

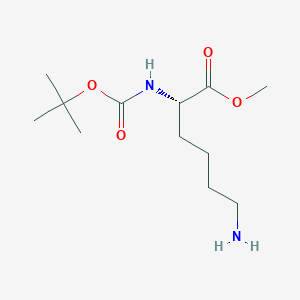

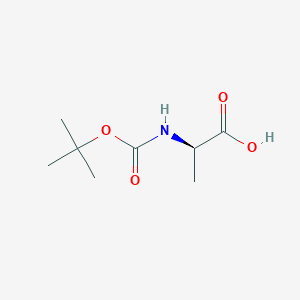

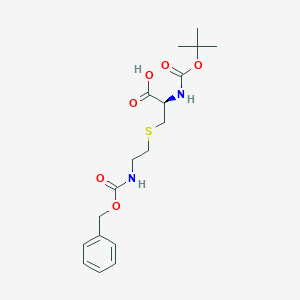

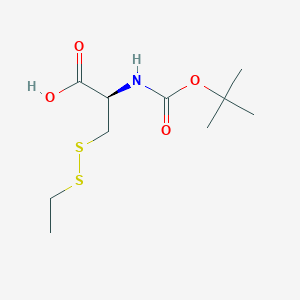

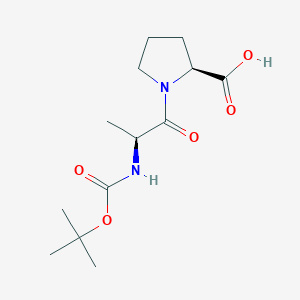

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-8(14-12(19)20-13(2,3)4)10(16)15-7-5-6-9(15)11(17)18/h8-9H,5-7H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDXUIYIUGQGO-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474543 | |

| Record name | BOC-ALA-PRO-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-pro-OH | |

CAS RN |

33300-72-0 | |

| Record name | BOC-ALA-PRO-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。